molecular formula C11H9F3N2O4S2 B15213674 2-(2,6-Dimethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-15-6

2-(2,6-Dimethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B15213674
CAS No.: 62617-15-6
M. Wt: 354.3 g/mol
InChI Key: KDYZHJXPALHULC-UHFFFAOYSA-N
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Description

2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic organic compound known for its unique chemical structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxybenzenesulfonyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 2-((2,6-dimethoxyphenyl)sulfonyl)thiosemicarbazide. This intermediate is then cyclized using trifluoroacetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in studying enzyme functions and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2-((2,6-Dimethoxyphenyl)sulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the 2,6-dimethoxyphenylsulfonyl group, affecting its overall stability and applications.

Uniqueness

The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

62617-15-6

Molecular Formula

C11H9F3N2O4S2

Molecular Weight

354.3 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C11H9F3N2O4S2/c1-19-6-4-3-5-7(20-2)8(6)22(17,18)10-16-15-9(21-10)11(12,13)14/h3-5H,1-2H3

InChI Key

KDYZHJXPALHULC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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